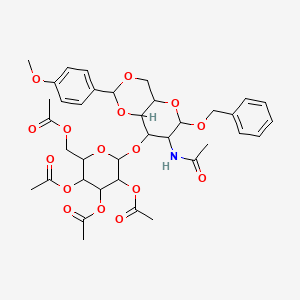

Benzyl 2-acetamido-2-deoxy-4,6-O-(4'-methoxybenzylidene)-3-O-(2',3',4',6'-tetra-O-acetyl-beta-D-galactopyranosyl)-alpha-D-galactopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

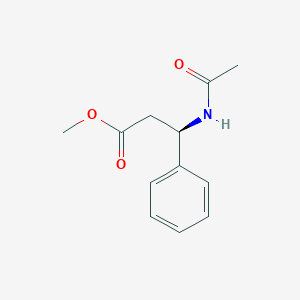

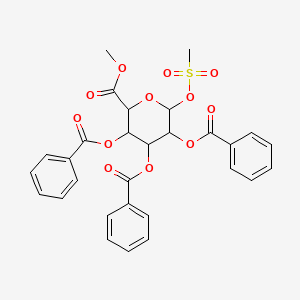

2-ACÉTAMIDO-2-DÉSOXY-4,6-O-(4’-MÉTHOXYBENZYLIDÈNE)-3-O-(2’,3’,4’,6’-TÉTRA-O-ACÉTYL-BÊTA-D-GALACTOPYRANOSYL)-ALPHA-D-GALACTOPYRANOSIDE DE BENZYLE : est un composé organique complexe qui appartient à la classe des glycosides. Les glycosides sont des molécules dans lesquelles un sucre est lié à une partie non glucidique, généralement par une liaison glycosidique. Ce composé est caractérisé par sa structure complexe, qui comprend de multiples groupes acétyle et méthoxybenzylidène.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse du 2-ACÉTAMIDO-2-DÉSOXY-4,6-O-(4’-MÉTHOXYBENZYLIDÈNE)-3-O-(2’,3’,4’,6’-TÉTRA-O-ACÉTYL-BÊTA-D-GALACTOPYRANOSYL)-ALPHA-D-GALACTOPYRANOSIDE DE BENZYLE implique généralement une synthèse organique en plusieurs étapes. Le processus peut comprendre :

Étapes de protection et de déprotection : Des groupes protecteurs tels que l’acétyle et le méthoxybenzylidène sont utilisés pour protéger les groupes hydroxyle réactifs pendant la synthèse.

Réactions de glycosylation : La formation de liaisons glycosidiques entre les parties glucidiques et la partie non glucidique.

Acétylation : Introduction de groupes acétyle pour protéger les groupes hydroxyle et modifier la solubilité et la réactivité du composé.

Méthodes de production industrielle

La production industrielle de composés aussi complexes implique souvent :

Traitement par lots : Production à petite échelle utilisant des réacteurs discontinus.

Synthèse en flux continu : Pour une production à plus grande échelle, des réacteurs en flux continu peuvent être utilisés pour améliorer l’efficacité et le rendement.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des groupes benzyle et acétyle.

Réduction : Des réactions de réduction peuvent se produire au niveau des groupes acétyle, les convertissant en groupes hydroxyle.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau des groupes acétyle et méthoxybenzylidène.

Réactifs et conditions courants

Agents oxydants : Tels que le permanganate de potassium ou le trioxyde de chrome.

Agents réducteurs : Tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Catalyseurs : Catalyseurs acides ou basiques pour les réactions de glycosylation.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools.

Applications de recherche scientifique

Chimie

Synthèse de molécules complexes : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.

Étude des liaisons glycosidiques : Aide à comprendre la formation et la rupture des liaisons glycosidiques.

Biologie

Recherche en glycobiologie : Utilisé dans l’étude des interactions glucide-protéine.

Substrat enzymatique : Agit comme substrat pour les glycosidases et les glycosyltransférases.

Médecine

Développement de médicaments : Utilisation potentielle dans le développement de médicaments à base de glycoside.

Découverte de biomarqueurs : Utilisé dans l’identification de biomarqueurs pour diverses maladies.

Industrie

Biotechnologie : Utilisé dans la production de glycosides bioactifs.

Pharmaceutiques : Utilisé dans la formulation de médicaments et d’agents thérapeutiques.

Applications De Recherche Scientifique

Chemistry

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Study of Glycosidic Bonds: Helps in understanding the formation and cleavage of glycosidic bonds.

Biology

Glycobiology Research: Used in the study of carbohydrate-protein interactions.

Enzyme Substrate: Acts as a substrate for glycosidases and glycosyltransferases.

Medicine

Drug Development: Potential use in the development of glycoside-based drugs.

Biomarker Discovery: Used in the identification of biomarkers for various diseases.

Industry

Biotechnology: Used in the production of bioactive glycosides.

Pharmaceuticals: Used in the formulation of drugs and therapeutic agents.

Mécanisme D'action

Le mécanisme d’action du 2-ACÉTAMIDO-2-DÉSOXY-4,6-O-(4’-MÉTHOXYBENZYLIDÈNE)-3-O-(2’,3’,4’,6’-TÉTRA-O-ACÉTYL-BÊTA-D-GALACTOPYRANOSYL)-ALPHA-D-GALACTOPYRANOSIDE DE BENZYLE implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut :

Inhiber les enzymes : En se liant au site actif des enzymes, il peut inhiber leur activité.

Moduler les récepteurs : En interagissant avec les récepteurs de surface cellulaire, il peut moduler les voies de transduction du signal.

Comparaison Avec Des Composés Similaires

Composés similaires

- 2-Acétamido-2-désoxy-4,6-O-(4’-méthoxybenzylidène)-3-O-(2’,3’,4’,6’-tétra-O-acétyl-bêta-D-galactopyranosyl)-alpha-D-galactopyranoside de méthyle

- 2-Acétamido-2-désoxy-4,6-O-(4’-méthoxybenzylidène)-3-O-(2’,3’,4’,6’-tétra-O-acétyl-bêta-D-galactopyranosyl)-alpha-D-galactopyranoside d’éthyle

Unicité

L’unicité du 2-ACÉTAMIDO-2-DÉSOXY-4,6-O-(4’-MÉTHOXYBENZYLIDÈNE)-3-O-(2’,3’,4’,6’-TÉTRA-O-ACÉTYL-BÊTA-D-GALACTOPYRANOSYL)-ALPHA-D-GALACTOPYRANOSIDE DE BENZYLE réside dans ses groupes benzyle et méthoxybenzylidène spécifiques, qui confèrent des propriétés chimiques et des activités biologiques distinctes par rapport à des composés similaires.

Propriétés

Formule moléculaire |

C37H45NO16 |

|---|---|

Poids moléculaire |

759.7 g/mol |

Nom IUPAC |

[6-[[7-acetamido-2-(4-methoxyphenyl)-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C37H45NO16/c1-19(39)38-29-32(54-37-34(50-23(5)43)33(49-22(4)42)31(48-21(3)41)27(52-37)17-45-20(2)40)30-28(51-36(29)46-16-24-10-8-7-9-11-24)18-47-35(53-30)25-12-14-26(44-6)15-13-25/h7-15,27-37H,16-18H2,1-6H3,(H,38,39) |

Clé InChI |

FXPRHDJHAMNBSH-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)NC1C(C2C(COC(O2)C3=CC=C(C=C3)OC)OC1OCC4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,4-Dimethoxyphenyl)methyl]-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]butane-1,4-diol](/img/structure/B12286124.png)

![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-bromophenyl)-2,5-dihydro-](/img/structure/B12286125.png)

![2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B12286132.png)

![5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-isoquinoline-2-carbaldehyde;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid](/img/structure/B12286161.png)

![2-[1-[[2-carboxy-7-[[2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridin-1-ium-4-yl]ethanesulfonate](/img/structure/B12286162.png)